6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid
Overview
Description
GSK 256066 Trifluoroacetate is a selective and high-affinity phosphodiesterase 4 (PDE4) inhibitor. It has been developed for the research of chronic obstructive pulmonary disease and other inflammatory conditions . The compound is known for its exceptionally high affinity for PDE4, with an IC50 of 3.2 pM for PDE4B .
Preparation Methods
The synthetic routes and reaction conditions for GSK 256066 Trifluoroacetate involve several stepsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
GSK 256066 Trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK 256066 Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PDE4 and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of PDE4 in cellular signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating chronic obstructive pulmonary disease, asthma, and other inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PDE4 .
Mechanism of Action
The mechanism of action of GSK 256066 Trifluoroacetate involves the inhibition of phosphodiesterase 4 (PDE4). By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This elevation in cAMP levels results in the suppression of inflammatory responses and the modulation of immune cell activity. The molecular targets and pathways involved include PDE4 isoforms A-D and the cAMP signaling pathway .
Comparison with Similar Compounds
GSK 256066 Trifluoroacetate is unique due to its exceptionally high affinity for PDE4 and its selectivity over other phosphodiesterase isoforms. Similar compounds include:
Roflumilast: Another PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Cilomilast: A PDE4 inhibitor investigated for its potential in treating inflammatory diseases.
Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions.
Compared to these compounds, GSK 256066 Trifluoroacetate exhibits higher selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S.C2HF3O2/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;3-2(4,5)1(6)7/h5-15H,1-4H3,(H2,28,32)(H,29,30);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTKEASHQDSBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856163 | |
Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-64-3 | |
Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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